molecular formula C12H15NOS B7451726 N-(thiolan-2-ylmethyl)benzamide

N-(thiolan-2-ylmethyl)benzamide

Cat. No. B7451726
M. Wt: 221.32 g/mol
InChI Key: LAQUMPWQPAYSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiolan-2-ylmethyl)benzamide, also known as TMB-8, is a synthetic compound that has been extensively studied for its effects on intracellular calcium signaling. TMB-8 is a potent inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for pumping calcium ions from the cytoplasm into the sarcoplasmic reticulum in muscle cells.

Scientific Research Applications

N-(thiolan-2-ylmethyl)benzamide has been widely used in scientific research to study the role of intracellular calcium signaling in various physiological processes. It has been shown to inhibit the release of calcium from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. N-(thiolan-2-ylmethyl)benzamide has also been used to study the role of calcium signaling in platelet activation, insulin secretion, and apoptosis.

Mechanism of Action

N-(thiolan-2-ylmethyl)benzamide works by binding to the SERCA pump and inhibiting its activity. This leads to an accumulation of calcium ions in the cytoplasm, which can have various physiological effects depending on the cell type. In muscle cells, the inhibition of the SERCA pump leads to a decrease in muscle contraction. In platelets, the inhibition of calcium signaling leads to a decrease in platelet activation and aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(thiolan-2-ylmethyl)benzamide depend on the cell type and the concentration of the compound used. In muscle cells, N-(thiolan-2-ylmethyl)benzamide has been shown to decrease muscle contraction and relaxation. In platelets, N-(thiolan-2-ylmethyl)benzamide has been shown to decrease platelet activation and aggregation. N-(thiolan-2-ylmethyl)benzamide has also been shown to inhibit insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(thiolan-2-ylmethyl)benzamide in lab experiments is its potency and specificity for the SERCA pump. N-(thiolan-2-ylmethyl)benzamide is a potent inhibitor of the SERCA pump and does not affect other calcium channels or pumps. However, one limitation of using N-(thiolan-2-ylmethyl)benzamide is its potential toxicity at high concentrations. N-(thiolan-2-ylmethyl)benzamide can also be difficult to work with due to its solubility properties.

Future Directions

Future research on N-(thiolan-2-ylmethyl)benzamide could focus on its potential therapeutic applications in diseases that involve abnormal calcium signaling, such as heart failure and neurodegenerative diseases. N-(thiolan-2-ylmethyl)benzamide could also be used to study the role of calcium signaling in cancer cells and to develop new cancer therapies. Additionally, further studies could be conducted to optimize the synthesis and solubility of N-(thiolan-2-ylmethyl)benzamide for use in lab experiments.

Synthesis Methods

The synthesis of N-(thiolan-2-ylmethyl)benzamide involves the reaction of 2-mercaptoethanol with 2-chloromethylbenzamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by column chromatography to obtain pure N-(thiolan-2-ylmethyl)benzamide.

properties

IUPAC Name

N-(thiolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQUMPWQPAYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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